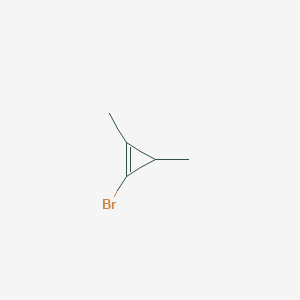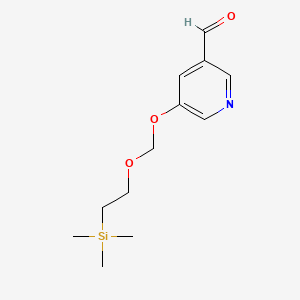
3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid is a quinoline derivative with a unique structure that includes a chloro group at the 3-position, a cyclopropoxy group at the 8-position, and a carboxylic acid group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: Introduction of the chloro group at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a suitable base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
化学反応の分析
Types of Reactions
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- 3-chloro-8-(methoxy)quinoline-6-carboxylic acid
- 3-chloro-8-(ethoxy)quinoline-6-carboxylic acid
- 3-chloro-8-(propoxy)quinoline-6-carboxylic acid
Uniqueness
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives
特性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC名 |
3-chloro-8-cyclopropyloxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-4-7-3-8(13(16)17)5-11(12(7)15-6-9)18-10-1-2-10/h3-6,10H,1-2H2,(H,16,17) |
InChIキー |
YEGNLQLUQWUXAP-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C3C(=CC(=C2)C(=O)O)C=C(C=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)










![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)

